Cnidioside B

Description

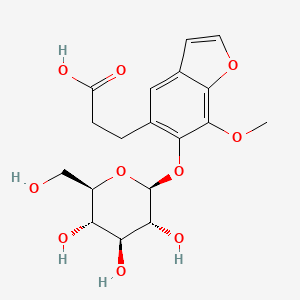

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22O10 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid |

InChI |

InChI=1S/C18H22O10/c1-25-17-15-9(4-5-26-15)6-8(2-3-11(20)21)16(17)28-18-14(24)13(23)12(22)10(7-19)27-18/h4-6,10,12-14,18-19,22-24H,2-3,7H2,1H3,(H,20,21)/t10-,12-,13+,14-,18+/m1/s1 |

InChI Key |

YVYNMIFMUKDFEC-AXOAAPQKSA-N |

Isomeric SMILES |

COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O)C=CO2 |

Canonical SMILES |

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)C=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Cnidioside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidioside B, a naturally occurring glucoside, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data and methodologies relevant to its study. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles foundational knowledge and outlines general protocols applicable to the analysis of similar natural products, aiming to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound is a glucoside with the chemical formula C18H22O10 and a molecular weight of 398.36 g/mol . Its structure is characterized by a phenylpropanoid aglycone linked to a glucose moiety.

Chemical Structure of this compound:

(Image Source: PubChem CID 13952589)

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C18H22O10 |

| Molecular Weight | 398.36 g/mol |

| CAS Number | 141896-54-0 |

| Class | Glucoside |

Spectroscopic Data (Hypothetical)

Table 2: Hypothetical ¹H-NMR and ¹³C-NMR Data for this compound

| Position | ¹³C-NMR (δc, ppm) | ¹H-NMR (δH, ppm, Multiplicity, J in Hz) |

| Aglycone | ||

| 1 | ~135.0 | - |

| 2 | ~115.0 | ~6.80 (d, J = 8.0) |

| 3 | ~148.0 | - |

| 4 | ~147.0 | - |

| 5 | ~116.0 | ~6.75 (d, J = 8.0) |

| 6 | ~120.0 | ~6.90 (s) |

| 7 | ~128.0 | ~6.30 (d, J = 16.0) |

| 8 | ~125.0 | ~6.50 (dt, J = 16.0, 6.0) |

| 9 | ~65.0 | ~4.20 (dd, J = 6.0, 1.5) |

| OCH₃ | ~56.0 | ~3.85 (s) |

| Glucose Moiety | ||

| 1' | ~103.0 | ~4.90 (d, J = 7.5) |

| 2' | ~74.0 | ~3.40 (m) |

| 3' | ~77.0 | ~3.50 (m) |

| 4' | ~70.0 | ~3.30 (m) |

| 5' | ~78.0 | ~3.45 (m) |

| 6' | ~61.0 | ~3.70 (dd, J = 12.0, 5.0), ~3.85 (dd, J = 12.0, 2.0) |

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 399.1234 |

| [M+Na]⁺ | 421.1053 |

| [M-glucose+H]⁺ | 237.0652 |

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented. However, general methodologies for the extraction of similar glucosides from plant materials and standard synthetic procedures can be adapted.

Isolation of this compound from Ammi majus

The following is a generalized workflow for the isolation of glucosides from plant sources, which can be optimized for this compound.

Unveiling Cnidioside B: A Technical Guide to its Discovery, Isolation, and Characterization from Cnidium monnieri

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidium monnieri, a plant with a long history in traditional medicine, is a rich source of diverse bioactive compounds. Among these is Cnidioside B, a glycoside that has been isolated from the fruits of this plant. This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It details the experimental protocols for its extraction and purification and presents a framework for evaluating its potential biological activities. While current research on the specific bioactivity of this compound is limited, this document outlines standardized assays for assessing its anti-inflammatory, anti-cancer, and neuroprotective potential. Furthermore, it explores the key signaling pathways—MAPK, NF-κB, and PI3K/Akt—that are often modulated by natural products and provides visual representations of these pathways to guide future mechanistic studies of this compound.

Introduction

Cnidium monnieri (L.) Cusson, a member of the Apiaceae family, is a widely distributed plant recognized for its extensive use in traditional medicine across Asia.[1] The fruits of C. monnieri are known to contain a plethora of phytochemicals, including coumarins, volatile oils, and glycosides.[2] Glycosides, in particular, are a class of natural products that have garnered significant attention in drug discovery for their diverse pharmacological activities.

This compound is a glycoside that has been successfully isolated from the fruits of Cnidium monnieri.[1] Its discovery has opened avenues for further investigation into its physicochemical properties and potential therapeutic applications. This guide serves as a technical resource for researchers, providing a detailed account of the methodologies involved in the isolation of this compound and standardized protocols for the systematic evaluation of its biological activities.

Discovery and Isolation of this compound

The initial discovery and isolation of this compound were reported as part of a phytochemical investigation of the fruits of Cnidium monnieri.[1] The process involves a multi-step extraction and chromatographic purification procedure.

Experimental Protocol: Isolation and Purification of this compound

This protocol is based on the general principles of natural product isolation and the specific mention of the n-BuOH-soluble fraction in the discovery of this compound.[1]

1. Plant Material Collection and Preparation:

- Collect mature fruits of Cnidium monnieri.

- Air-dry the fruits in a well-ventilated area, protected from direct sunlight.

- Grind the dried fruits into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Solvent Partitioning:

- Suspend the crude ethanol extract in water and perform successive partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.

- Collect the n-butanol-soluble fraction, as this compound has been identified within this fraction.[1]

4. Chromatographic Purification:

- Subject the n-butanol fraction to column chromatography on a silica gel column.

- Elute the column with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) to separate the components based on polarity.

- Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

- Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient system.

5. Structural Elucidation:

- Characterize the purified this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure.

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

Biological Activity Assessment

While initial studies have indicated that this compound exerts little immunomodulatory effect in RAW 264.7 cells, a comprehensive evaluation of its other potential biological activities is warranted.[1] The following are detailed protocols for assessing its anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-inflammatory Activity

3.1.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

NO Measurement: Determine the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Anti-cancer Activity

3.2.1. Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines

-

Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density for each cell line and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Neuroprotective Activity

3.3.1. Experimental Protocol: H₂O₂-Induced Oxidative Stress in PC12 Cells

-

Cell Culture: Culture PC12 rat pheochromocytoma cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

-

Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

-

Viability Assessment: Assess cell viability using the MTT assay as described in the anti-cancer protocol.

-

Data Analysis: Determine the protective effect of this compound by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.

Potential Signaling Pathways for Investigation

Natural products often exert their biological effects by modulating specific intracellular signaling pathways. Based on the common mechanisms of action for glycosides and other phytochemicals, the following pathways are recommended for investigating the molecular mechanisms of this compound.

NF-κB Signaling Pathway

Caption: The NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

Caption: The MAPK signaling cascade.

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the biological activities of this compound. The tables below are provided as templates for researchers to populate with their experimental findings.

Table 1: Anti-inflammatory Activity of this compound

| Concentration (µM) | % NO Inhibition (Mean ± SD) |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| Positive Control |

Table 2: Anti-cancer Activity of this compound (IC₅₀ Values in µM)

| Cell Line | IC₅₀ (Mean ± SD) |

| MCF-7 | |

| A549 | |

| HeLa | |

| Positive Control |

Table 3: Neuroprotective Activity of this compound

| Concentration (µM) | % Cell Viability (vs. H₂O₂ control) (Mean ± SD) |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| Positive Control |

Conclusion

This compound represents a novel glycoside isolated from the medicinally important plant Cnidium monnieri. This technical guide provides a foundational framework for its isolation and comprehensive biological evaluation. While initial reports suggest limited immunomodulatory effects, further investigation into its anti-inflammatory, anti-cancer, and neuroprotective potential is crucial to fully understand its therapeutic promise. The outlined experimental protocols and signaling pathway diagrams offer a roadmap for future research aimed at elucidating the mechanisms of action of this compound and its potential as a lead compound in drug discovery. The systematic collection of quantitative data will be instrumental in advancing our knowledge of this natural product.

References

Biosynthesis Pathway of Cnidioside B in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise chemical structure of Cnidioside B has not been definitively elucidated in publicly accessible scientific literature. However, based on its classification as a phenolic glycoside and its co-occurrence with a variety of furanocoumarins in Cnidium monnieri, it is hypothesized that this compound is a furanocoumarin glycoside. This guide, therefore, presents a detailed overview of the well-established biosynthesis of a plausible aglycone precursor, the furanocoumarin xanthotoxol, followed by a discussion of the final glycosylation step. Xanthotoxol glycosides have been identified in Cnidium monnieri, making this a scientifically grounded, representative pathway.

Introduction

This compound is a naturally occurring glycoside isolated from the fruits of Cnidium monnieri (L.) Cusson, a plant widely used in traditional medicine.[1][2] While the full biological activity of this compound is still under investigation, the diverse pharmacological properties of other compounds from Cnidium monnieri, particularly furanocoumarins, have drawn significant interest from the scientific and pharmaceutical communities. Understanding the biosynthetic pathway of such compounds is crucial for their potential biotechnological production and the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of the hypothesized biosynthetic pathway of this compound, focusing on the synthesis of its putative furanocoumarin aglycone and the subsequent glycosylation.

Hypothesized Biosynthesis of the Aglycone: The Furanocoumarin Pathway

The biosynthesis of furanocoumarins is a complex process that involves enzymes from several major classes, including cytochrome P450 monooxygenases and prenyltransferases. The pathway originates from the shikimate pathway, leading to the formation of a key intermediate, umbelliferone.

Phenylpropanoid Pathway and Umbelliferone Formation

The initial steps of the furanocoumarin biosynthesis are shared with the general phenylpropanoid pathway.

-

L-Phenylalanine , derived from the shikimate pathway, is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, then hydroxylates trans-cinnamic acid to form p-coumaric acid .

-

Subsequent hydroxylation and ortho-hydroxylation steps, followed by lactonization, lead to the formation of umbelliferone (7-hydroxycoumarin) .

Furanocoumarin Backbone Synthesis

Umbelliferone is the central precursor for the synthesis of both linear and angular furanocoumarins. The pathway to the plausible aglycone of this compound, xanthotoxol, proceeds as follows:

-

Prenylation of Umbelliferone: A dimethylallyl pyrophosphate (DMAPP) molecule is transferred to the C6 position of umbelliferone by a prenyltransferase , forming demethylsuberosin .

-

Hydroxylation and Cyclization: The prenyl side chain of demethylsuberosin undergoes hydroxylation, catalyzed by a cytochrome P450 monooxygenase, to form marmesin .

-

Formation of Psoralen: Psoralen synthase , another cytochrome P450 enzyme, then cleaves an acetone molecule from marmesin to form the linear furanocoumarin, psoralen .

-

Hydroxylation to Xanthotoxol: Finally, psoralen 8-monooxygenase , a cytochrome P450, hydroxylates psoralen at the C8 position to yield xanthotoxol .

Final Step: Glycosylation of the Aglycone

The biosynthesis of this compound is completed by the attachment of a sugar moiety to the xanthotoxol aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) .

Xanthotoxol + UDP-Sugar → this compound (hypothesized) + UDP

The specific sugar attached in this compound is likely a glucose derivative, as suggested by the naming of "this compound methyl ester" as a glucoside. The UGT enzyme would transfer the sugar from an activated sugar donor, such as UDP-glucose, to a hydroxyl group on the xanthotoxol molecule.

Quantitative Data

The following table summarizes representative quantitative data for key enzymes in the furanocoumarin biosynthetic pathway from various plant species. This data provides a baseline for understanding the efficiency of the enzymatic reactions leading to the aglycone of this compound.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Petroselinum crispum | L-Phenylalanine | 32 | 1.6 | [Source] |

| Cinnamate-4-hydroxylase (C4H) | Helianthus tuberosus | trans-Cinnamic acid | 1.5 | 0.03 | [Source] |

| Psoralen Synthase | Ammi majus | Marmesin | 2.5 | 0.1 | [Source] |

| Psoralen 8-monooxygenase | Ammi majus | Psoralen | 5.0 | 0.05 | [Source] |

Note: Data presented are representative values from the literature and may vary between different plant species and experimental conditions.

Experimental Protocols

The elucidation of the furanocoumarin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Cloning and Heterologous Expression of Biosynthetic Enzymes

Objective: To isolate the genes encoding the biosynthetic enzymes and express them in a heterologous system for functional characterization.

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Cnidium monnieri tissues (e.g., fruits, leaves) and reverse transcribed to cDNA.

-

Gene Amplification: Degenerate primers, designed based on conserved sequences of known furanocoumarin biosynthetic genes from other plant species, are used to amplify the target genes from the cDNA library via PCR.

-

Cloning into Expression Vector: The amplified gene is cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: The recombinant vector is transformed into the expression host (E. coli or Saccharomyces cerevisiae). Protein expression is induced under optimal conditions.

-

Protein Purification: The expressed protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified enzyme, the substrate (e.g., umbelliferone for prenyltransferase assay), co-factors (e.g., NADPH for cytochrome P450s), and a suitable buffer.

-

Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a specific duration.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products.

-

Kinetic Analysis: Enzyme assays are performed with varying substrate concentrations to determine the Km and kcat values.

Metabolite Profiling

Objective: To identify and quantify the intermediates and final products of the biosynthetic pathway in plant tissues.

Protocol:

-

Sample Preparation: Plant tissue is ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., methanol).

-

LC-MS/MS Analysis: The extract is analyzed by a high-resolution LC-MS/MS system.

-

Data Analysis: The obtained mass spectral data is processed to identify known and putative metabolites by comparing their retention times and fragmentation patterns with authentic standards and databases.

Visualizations

Hypothesized Biosynthetic Pathway of this compound

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for enzyme characterization.

Logical Relationship of Precursors and Products

Caption: Precursor to product flow in biosynthesis.

Conclusion

While the exact biosynthetic pathway of this compound awaits the definitive structural elucidation of the molecule, the well-characterized furanocoumarin biosynthetic pathway provides a robust framework for understanding its formation in Cnidium monnieri. The presented hypothesized pathway, involving the synthesis of a furanocoumarin aglycone followed by glycosylation, is a scientifically sound model that can guide future research. Further investigation into the specific glycosyltransferases present in Cnidium monnieri will be essential to fully unravel the biosynthesis of this compound and to enable its potential biotechnological production. This knowledge will be invaluable for researchers in natural product chemistry, metabolic engineering, and drug development.

References

Physical and chemical properties of Cnidioside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidioside B, a naturally occurring glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its study. While comprehensive data remains the subject of ongoing research, this document synthesizes the currently available information to support further investigation and drug development efforts.

Physicochemical Properties

This compound is a glycosidic compound that has been isolated from several plant sources, including Leptothyrsa sprucei, C. monnieri, and the ripe fruit of Cnidium monnieri[1]. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₁₀ | [1] |

| Molecular Weight | 398.36 g/mol | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While a complete, published spectrum specific to this compound is not currently available, general methodologies for acquiring such data are well-established.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for elucidating the chemical structure of this compound.

-

¹H-NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

-

¹³C-NMR (Carbon-13 NMR): Determines the number of different types of carbon atoms in the molecule.

2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.

Experimental Protocols

The following sections outline general experimental procedures relevant to the study of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

3.1. Isolation and Purification of this compound from Cnidium monnieri

A general workflow for the isolation and purification of this compound from its natural source is depicted below. This process typically involves extraction followed by chromatographic separation.

Caption: General workflow for isolating this compound.

Methodology:

-

Extraction: The dried and powdered fruits of Cnidium monnieri are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to be enriched in the more polar fractions, like the n-butanol fraction[1].

-

Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex. Elution is performed with a gradient of solvents to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative or semi-preparative HPLC to obtain the pure compound.

3.2. Biological Activity Assays

While specific biological activities of this compound are not yet extensively documented, its classification as a phenolic glycoside suggests potential antioxidant, anti-inflammatory, and anticancer properties. Standard in vitro assays to investigate these potential activities are outlined below.

3.2.1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Caption: Workflow for assessing anti-inflammatory activity.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in an appropriate medium and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.

-

Incubation: The plates are incubated for approximately 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Data Analysis: The percentage of NO inhibition is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined.

3.2.2. Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Methodology:

-

Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Potential Signaling Pathway Involvement

While direct experimental evidence is lacking for this compound, other natural products with similar structural motifs have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently implicated in cancer.

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Future research should investigate whether this compound can inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, in relevant cancer cell lines.

Conclusion and Future Directions

This compound represents a promising natural product for further scientific investigation. The current body of knowledge, while limited, provides a foundation for more in-depth studies. Key areas for future research include:

-

Comprehensive Physicochemical Characterization: Determination of melting point, solubility in a range of solvents, and detailed spectral analysis (NMR, IR, MS).

-

Elucidation of Biological Activity: Systematic screening for anti-inflammatory, anticancer, antioxidant, and other biological activities using a panel of in vitro and in vivo models.

-

Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Synthesis and Analogue Development: Development of a synthetic route to this compound to ensure a consistent supply for research and to enable the creation of novel analogues with improved potency and pharmacokinetic properties.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The methodologies and information presented herein are intended to facilitate and guide future research endeavors in this promising area of natural product science.

References

Unraveling the Therapeutic Potential of Cnidioside B: A Look into Preliminary Mechanistic Insights

A comprehensive review of publicly available scientific literature reveals a notable absence of preliminary studies detailing the specific mechanism of action for a compound identified as Cnidioside B. While a commercial supplier notes the isolation of "this compound Methyl ester" from the plant Ammi majus L., primary research elucidating its biological activities and molecular pathways is not readily accessible.

In light of this information gap, this technical guide will provide an overview of the established mechanisms of action of other well-characterized bioactive compounds isolated from Ammi majus. This information may offer a foundational, albeit unconfirmed, perspective on the potential biological activities of this compound. The primary bioactive constituents of Ammi majus with known anti-inflammatory and anticancer properties are furanocoumarins and flavonoids.

Key Bioactive Constituents of Ammi majus

-

Furanocoumarins: This class of compounds, including xanthotoxin (also known as methoxsalen), imperatorin, and bergapten, is abundant in Ammi majus and has been the subject of numerous pharmacological studies.

-

Flavonoids: Quercetin and kaempferol are two prominent flavonoids found in this plant, known for their antioxidant and other health-promoting effects.

-

Glucosides: Reports indicate that the fruits of Ammi majus contain approximately 1% amorphous glucosides. However, specific details on the individual glucosides and their biological functions are limited in the available literature.

Anti-inflammatory and Anticancer Mechanisms of Ammi majus Compounds

The therapeutic effects of Ammi majus extracts are largely attributed to their furanocoumarin and flavonoid content.

Anti-inflammatory Activity

Studies on ethanolic extracts from the seeds of Ammi majus have demonstrated significant, dose-dependent anti-inflammatory effects. For example, oral administration of the extract at doses of 50 and 100 mg/kg was shown to inhibit paw edema in a rat model of inflammation. This activity is thought to be mediated by the furanocoumarins present in the extract.

Anticancer Potential

The furanocoumarins derived from Ammi majus have shown promise as anticancer agents through several proposed mechanisms of action:

-

DNA Intercalation: These compounds have the ability to bind to DNA base pairs, which can disrupt DNA replication and transcription in rapidly dividing cancer cells.

-

Induction of Apoptosis: Xanthotoxin, a major furanocoumarin in Ammi majus, has been shown to trigger programmed cell death, or apoptosis, in cancer cells.

-

Cell Cycle Arrest: Treatment with xanthotoxin has been observed to alter the normal progression of the cell cycle in cancerous cells, leading to an accumulation of cells in the pre-G1 and G2/M phases, which can precede apoptosis.

-

Inhibition of Topoisomerase II: Computational modeling suggests that xanthotoxin may inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, thereby halting cancer cell proliferation.

Quantitative Analysis of Bioactivity

The following table presents quantitative data on the cytotoxic activity of xanthotoxin, a key bioactive compound isolated from Ammi majus.

| Compound | Cell Line | Biological Activity | IC50 Value | Citation |

| Xanthotoxin | HepG2 (Human Liver Cancer) | Cytotoxicity | 6.9 ± 1.07 µg/mL | [1] |

Methodologies for Evaluating Bioactivity

While specific experimental protocols for this compound are unavailable, the following are standard methods employed in the preliminary investigation of natural products like those found in Ammi majus.

Cytotoxicity Screening (SRB Assay)

-

Human cancer cell lines, such as HepG2, are cultured in 96-well plates.

-

Following adherence, the cells are exposed to a range of concentrations of the test compound for a defined period, typically 48 to 72 hours.

-

The cells are then fixed using trichloroacetic acid.

-

After fixation and washing, the cellular proteins are stained with Sulforhodamine B (SRB) dye.

-

The bound dye is solubilized, and the optical density is measured to quantify cell viability and determine the concentration at which 50% of cell growth is inhibited (IC50).

Cell Cycle Analysis via Flow Cytometry

-

Cancer cells are treated with the test compound for a specified time.

-

The cells are then harvested, washed, and fixed, typically with cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-intercalating agent like Propidium Iodide (PI).

-

A flow cytometer is used to measure the fluorescence intensity of individual cells, which corresponds to their DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Cells are incubated with the test compound.

-

Both the adherent and floating cell populations are collected and washed.

-

The cells are then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and Propidium Iodide (PI), which enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow cytometric analysis is then used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cell populations.

Illustrative Signaling Pathways

The diagrams below depict generalized signaling pathways commonly implicated in inflammation and cancer, which are known to be modulated by various natural products. It is critical to emphasize that the involvement of these specific pathways has not been confirmed for this compound.

Caption: A generalized diagram of the NF-κB signaling pathway, a common target for anti-inflammatory natural products.

References

Initial Screening of Cnidioside B for Biological Activity: A Review of Available Data

Researchers, scientists, and drug development professionals are constantly seeking novel natural compounds with therapeutic potential. This technical guide provides a summary of the currently available biological activity data for Cnidioside B. However, a comprehensive search of scientific literature and databases reveals a significant lack of specific information on this particular compound.

Extensive searches for "this compound" did not yield any specific studies detailing its biological activities, experimental protocols, or associated signaling pathways. The information available primarily pertains to other compounds with similar naming conventions, such as Ancorinoside B, Licochalcone B, and Angesinenolide B, or general discussions on the bioactivity of natural products.

This absence of direct evidence prevents the creation of a detailed in-depth technical guide as originally intended. Without quantitative data, experimental methodologies, and established mechanisms of action, a thorough analysis of this compound's potential is not feasible at this time.

It is possible that "this compound" is a very recently discovered compound with research yet to be published, a compound known by a different name, or a less-studied derivative of a more well-known natural product.

Therefore, this document serves to highlight the current information gap regarding this compound. For researchers interested in this compound, the following steps are recommended:

-

Verify the Compound Name and Structure: Ensure the accuracy of the name "this compound" and its chemical structure. There may be alternative names or synonyms used in different publications.

-

Broader Literature Search: Conduct searches for related compounds, such as other "Cnidiosides" or compounds isolated from the same source organism, if known. This may provide clues to the potential biological activities of this compound.

-

Chemical Database Exploration: Utilize chemical databases to search for the structure of this compound, which may link to any available biological data or related research.

As no specific experimental data or signaling pathways for this compound could be found, the mandatory data tables and visualizations cannot be generated at this time. This guide will be updated as new information on this compound becomes available in the public domain.

Cnidioside B: A Technical Guide to Its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cnidioside B is a glucoside compound of significant interest within the natural products research community. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its natural sources and abundance. Notably, information on this compound is sparse in publicly available scientific literature, with its methyl ester being reported as isolated from Ammi majus L. While direct quantitative data for this compound remains elusive, this document contextualizes its potential presence and abundance by examining the well-documented phytochemical profile of Ammi majus, a plant rich in structurally related furanocoumarins. This guide also outlines established experimental protocols for the extraction, isolation, and quantification of furanocoumarins from this source, which can be adapted for the study of this compound. The lack of specific data on this compound's biological activity and signaling pathways represents a significant research gap and a promising avenue for future investigation.

Natural Sources of this compound

The primary documented natural source of a derivative of this compound is the fruit of Ammi majus L., commonly known as bishop's weed. Specifically, this compound methyl ester has been isolated from this plant. Ammi majus is a member of the Apiaceae family and has a long history in traditional medicine for treating various skin conditions. The fruits of this plant are a well-established source of various furanocoumarins, a class of organic chemical compounds that includes this compound.

Abundance of Furanocoumarins in Ammi majus Fruits

While quantitative data for this compound is not currently available in the scientific literature, the abundance of other major furanocoumarins in Ammi majus fruits has been extensively studied. This data provides a valuable reference for the potential yield of related compounds from this natural source.

| Compound | Concentration (mg/100g of Dry Weight) | Method of Analysis |

| Xanthotoxin (8-Methoxypsoralen) | 368.04 - 4124.51 | HPLC |

| Bergapten (5-Methoxypsoralen) | 253.05 - 739.37 | HPLC |

| Isopimpinellin | 404.14 | HPLC |

| Psoralen | 139.77 | HPLC |

Note: The concentrations of these compounds can vary significantly based on the plant's geographical origin, harvest time, and the extraction method used.

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of this compound are not published. However, the general methodologies used for the analysis of furanocoumarins from Ammi majus provide a strong foundation for developing a protocol for this compound.

General Extraction and Isolation Workflow

The following workflow outlines a typical procedure for the extraction and isolation of furanocoumarins from Ammi majus fruits.

Methodology Details:

-

Plant Material Preparation: Dried fruits of Ammi majus are ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is typically extracted with an organic solvent such as methanol or ethanol using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different classes of compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative or semi-preparative HPLC to obtain the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of furanocoumarins is typically performed using reverse-phase HPLC with a C18 column and a UV detector.

Methodology Details:

-

Standard Preparation: A series of standard solutions of known concentrations of purified this compound are prepared.

-

Sample Preparation: A precisely weighed amount of the crude extract or purified fraction is dissolved in a suitable solvent (e.g., methanol).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

-

Calibration and Quantification: The peak areas of the standard solutions are used to construct a calibration curve. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Biological Activities and Signaling Pathways

Currently, there is no specific information in the peer-reviewed scientific literature regarding the biological activities or associated signaling pathways of this compound. This represents a significant knowledge gap and an opportunity for future research. The biological activities of other furanocoumarins from Ammi majus, such as xanthotoxin and bergapten, which are known for their photosensitizing effects and use in the treatment of skin disorders like psoriasis and vitiligo, may provide a starting point for investigating the potential therapeutic applications of this compound.

Future Outlook

The study of this compound is in its infancy. Future research should focus on the following areas:

-

Definitive Isolation and Structural Elucidation: The complete isolation and unambiguous structural confirmation of this compound from Ammi majus is a critical first step.

-

Development of Analytical Methods: Establishing and validating specific and sensitive analytical methods for the quantification of this compound in plant extracts is necessary.

-

Investigation of Biological Activities: Screening this compound for a wide range of biological activities, including but not limited to cytotoxic, anti-inflammatory, and antimicrobial effects, is warranted.

-

Mechanistic Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways.

This technical guide serves as a foundational document for researchers and professionals interested in the natural product this compound. While the available information is limited, the established knowledge of its natural source, Ammi majus, provides a robust framework for initiating further scientific inquiry into this promising compound.

Cnidioside B: A Technical Whitepaper for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidioside B, a phenylpropanoid glycoside, has emerged as a compound of interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, alongside a review of available, albeit limited, biological data that suggests its potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel bioactive compounds.

Core Chemical and Physical Data

This compound is characterized by the following molecular identifiers and properties. This information is crucial for its accurate identification, quantification, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 141896-54-0 | [1] |

| Molecular Formula | C₁₈H₂₂O₁₀ | [1] |

| Molecular Weight | 398.36 g/mol | [1] |

| Structure Type | Simple Phenylpropanoid | [1] |

Potential Therapeutic Applications: An Overview

While direct and extensive research on the bioactivity of this compound is not yet widely published, the broader class of phenylpropanoids and compounds isolated from the genus Cnidium, from which this compound can be sourced, have demonstrated a range of pharmacological activities.[2] This section extrapolates potential areas of investigation for this compound based on the activities of structurally related compounds and extracts.

Anti-inflammatory Potential

Compounds isolated from the rhizome of Cnidium officinale have shown significant anti-inflammatory effects.[2] Experimental evidence from related compounds suggests that a potential mechanism of action involves the inhibition of nitric oxide (NO) production and the downregulation of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] The modulation of signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is a common mechanism for the anti-inflammatory effects of many natural products and represents a logical starting point for investigating this compound.[3][4]

Anticancer Potential

Various natural compounds exhibit anticancer properties by influencing cell proliferation, apoptosis, and cell cycle regulation.[5][6] Studies on other phytochemicals have demonstrated inhibitory effects on various cancer cell lines.[5] For instance, some compounds have been shown to be active against HeLa (cervical cancer), MDA-MB-231 (breast cancer), CAOV3 (ovarian cancer), and HepG2 (liver cancer) cell lines.[5] Future research could explore the cytotoxic and antiproliferative effects of this compound on similar cancer cell lines.

Neuroprotective Potential

Neuroprotection is another area where related natural compounds have shown promise.[7] Mechanisms often involve the mitigation of oxidative stress, reduction of neuroinflammation, and modulation of signaling pathways crucial for neuronal survival.[7][8] Given the antioxidant properties often associated with phenolic compounds, investigating the neuroprotective effects of this compound against neurodegenerative models is a viable research avenue.

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols for this compound are not yet established in the literature. However, based on studies of similar compounds, the following methodologies can be adapted for its investigation.

Isolation and Purification

A general procedure for the isolation of compounds from plant material, which can be adapted for this compound, is as follows:

-

Extraction: The plant material (e.g., rhizomes of Cnidium officinale) is dried, powdered, and extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions are subjected to various chromatographic techniques, such as silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and Sephadex column chromatography, for the isolation of pure compounds.[9][10][11][12][13]

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.[14][15][16]

In Vitro Anti-inflammatory Assay

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2]

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration, followed by stimulation with LPS.

-

NO Measurement: The amount of NO produced in the cell culture supernatant is quantified using the Griess reagent.

-

Western Blot Analysis: To investigate the mechanism, the expression levels of iNOS, COX-2, and phosphorylated proteins of the MAPK and NF-κB pathways can be determined by Western blotting.[3]

In Vitro Cytotoxicity Assay

The antiproliferative activity of this compound against cancer cell lines can be evaluated using the MTT assay.[5][17][18]

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates.

-

Compound Treatment: After cell attachment, they are treated with different concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Signaling Pathways and Logical Relationships: Visualized

The following diagrams illustrate the potential signaling pathways that this compound might modulate based on the known activities of related compounds. These are hypothetical frameworks for guiding future research.

Caption: Hypothesized Anti-inflammatory Signaling Pathway for this compound.

References

- 1. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Properties of Clausine-B against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytostatic inhibition of cancer cell growth by lignan secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plant-Derived Bioactive Compounds in the Management of Neurodegenerative Disorders: Challenges, Future Directions and Molecular Mechanisms Involved in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of bioactive compounds with antibacterial, antioxidant and enzyme inhibitory activities from marine-derived rare actinobacteria, Nocardiopsis sp. SCA21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and Characterization of Four Terpenoidal Compounds with Potential Antimicrobial Activity from Tarconanthus camphorantus L. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and Characterization of the Cyanobacterial Macrolide Glycoside Moorenaside, an Anti-Inflammatory Analogue of Aurisides Targeting the Keap1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioassay-guided isolation and identification of desacetylmicrocolin B from Lyngbya cf. polychroa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. {Supplementary Data} [rsc.org]

- 15. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxic effect of selected wild orchids on two different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Potential Therapeutic Applications of Compounds from Ammi majus, with a Focus on the Scarcity of Data for Cnidioside B

For the attention of: Researchers, scientists, and drug development professionals.

This guide, therefore, provides a comprehensive overview of the known therapeutic potential of the plant Ammi majus, from which Cnidioside B is derived. The focus will be on the major bioactive constituents of Ammi majus that have been scientifically investigated and for which data on therapeutic applications exist. This information may serve as a foundational context for any future research into the properties of specific glucosides from this plant, such as this compound.

Overview of Ammi majus and its Bioactive Constituents

Ammi majus L., commonly known as bishop's weed, is a plant belonging to the Apiaceae family that has been used in traditional medicine for various ailments.[1][2] Its medicinal properties are attributed to a rich phytochemical profile, which includes:

-

Furanocoumarins: These are the most studied compounds in Ammi majus and include xanthotoxin (methoxsalen), imperatorin, and bergapten.[3]

-

Flavonoids: Quercetin and kaempferol are among the flavonoids identified in the plant.[4]

-

Glucosides: The fruit of Ammi majus is reported to contain approximately 1% amorphous glucosides.[3] However, specific glucosides like this compound are not well-characterized in the context of their biological activity.

Therapeutic Potential of Ammi majus Extracts and Major Constituents

The extracts of Ammi majus and its primary components have been investigated for a range of pharmacological effects.

Anti-inflammatory and Analgesic Effects

Extracts of Ammi majus have demonstrated significant anti-inflammatory and analgesic properties.[2] Studies have shown that furanocoumarins extracted from the seeds can reduce inflammation.[2] For instance, oral administration of an alcoholic extract of A. majus was shown to have anti-inflammatory effects in a rat paw edema model.[5]

Antimicrobial Activity

Various extracts of Ammi majus have shown moderate antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Haemophilus influenzae, and Proteus spp.[2][5] The furanocoumarins are believed to be responsible for these antibacterial and antifungal properties.[2][3]

Antioxidant Properties

The presence of flavonoids like quercetin and kaempferol contributes to the antioxidant potential of Ammi majus extracts.[4] These compounds are known to scavenge free radicals, which may play a role in the plant's cardioprotective and other therapeutic effects.[4]

Dermatological Applications

Ammi majus is perhaps best known for its use in treating skin disorders. The furanocoumarin, xanthotoxin (methoxsalen), is a photosensitizing agent used in PUVA (psoralen + UVA) therapy for vitiligo and psoriasis.[3][5]

Cytotoxic Effects

Certain coumarins isolated from Ammi majus have exhibited cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancer cells, suggesting a potential for anticancer applications.[2]

Quantitative Data on the Biological Activities of Ammi majus

Due to the lack of specific data for this compound, the following table summarizes some of the quantitative findings for the broader extracts and compounds from Ammi majus.

| Bioactive Component/Extract | Biological Activity | Model/Assay | Key Findings | Reference |

| Furanocoumarin extract (50 and 100 mg/kg) | Anti-inflammatory | Rat model | Decrease in temperature at the site of infection. | [2] |

| Alcoholic extract of fruits | Anti-inflammatory | Rat paw edema model | Dose-dependent anti-inflammatory effects at 2, 4, 8, 16, and 32 mg/rat. | [5] |

| Pyrone coumarin | Cytotoxic | A549, MCF-7, HCT116 cell lines | Showed cytotoxic effects on all three cell lines. | [2] |

| Pyranocoumarin | Cytotoxic | A549, MCF-7 cell lines | Exhibited cytotoxic effects on A549 and MCF-7 cells. | [2] |

| Furanocoumarin | Cytotoxic | HCT116 cell line | Demonstrated a very strong cytotoxic effect. | [2] |

| Alcoholic extract (64 and 128 mg/kg) | Cardioprotective | Doxorubicin-induced cardiotoxicity in mice | Reduced heart damage, evidenced by decreased malondialdehyde, creatine kinase-myoglobin, and creatine phosphokinase. | [4] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, for the broader study of Ammi majus extracts, common methodologies are employed.

Example: Anti-inflammatory Activity Assay (Rat Paw Edema Model)[5]

-

Animals: Wistar albino rats are typically used.

-

Induction of Inflammation: Sub-plantar injection of a phlogistic agent (e.g., formalin or carrageenan) into the rat's hind paw.

-

Treatment: Oral administration of the Ammi majus extract at various doses prior to the induction of inflammation. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Measurement: The volume or thickness of the paw is measured at specific time intervals after the injection of the phlogistic agent using a plethysmometer or a vernier caliper.

-

Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. Research on the broader extracts and well-known constituents of Ammi majus suggests potential interactions with common inflammatory and cell survival pathways. For instance, the anti-inflammatory effects of flavonoids are often mediated through the inhibition of pathways such as NF-κB and MAPK. The cytotoxic effects of certain coumarins could involve the induction of apoptosis through caspase activation or modulation of Bcl-2 family proteins. Without specific research on this compound, any depiction of its mechanism of action would be purely speculative.

Due to the absence of specific data on the signaling pathways for this compound, no diagrams can be generated at this time.

Conclusion and Future Directions

While Ammi majus holds considerable therapeutic promise due to its rich composition of bioactive compounds like furanocoumarins and flavonoids, there is a significant gap in the scientific literature concerning the specific biological activities of its glucoside constituents, including this compound. The data presented here on the broader extracts and major components of Ammi majus provide a valuable starting point for future investigations.

To ascertain the potential therapeutic applications of this compound, dedicated research is required. This would involve:

-

Isolation and purification of this compound in sufficient quantities for biological screening.

-

In vitro and in vivo studies to evaluate its anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties.

-

Mechanistic studies to elucidate the specific signaling pathways through which this compound may exert its effects.

Until such studies are conducted and published, a detailed technical guide on the therapeutic applications of this compound cannot be fully realized. The information on Ammi majus serves as a testament to the potential of its chemical constituents and underscores the need for further research into its lesser-known compounds.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Cnidioside B in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cnidioside B is a compound of interest found in certain plant species, with potential applications in pharmaceutical and nutraceutical industries. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization, and further pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals.[1] This application note presents a detailed protocol for the quantification of this compound in plant extracts using a validated reverse-phase HPLC (RP-HPLC) method. The method is designed to be accurate, precise, and suitable for routine analysis.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH)

-

HPLC-grade water (e.g., Milli-Q or equivalent)

-

Formic acid (FA), analytical grade

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Dried plant material containing this compound

2. Instrumentation

-

An HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. A C18 column is commonly used for the separation of phenolic compounds.[2]

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

3. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation: Extraction from Plant Material

The efficient extraction of the desired chemical components is a critical first step in the analysis of medicinal plants.[3]

-

Grinding: Mill the dried plant material into a fine, homogenous powder to increase the surface area for extraction.[3][4]

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol. Methanol is a common solvent for extracting a wide range of bioactive compounds.[5]

-

Perform ultrasonication for 30 minutes at room temperature to enhance extraction efficiency by disrupting plant cells.[6]

-

-

Filtration and Centrifugation:

-

Filter the extract through Whatman No. 1 filter paper.

-

Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.

-

-

Final Sample Preparation:

-

Collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial before injection. This step is crucial to prevent column blockage.[3]

-

Caption: Experimental workflow from plant sample preparation to HPLC analysis.

5. HPLC Chromatographic Conditions

The following conditions are proposed for the separation and quantification of this compound. Optimization may be required based on the specific plant matrix.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detection | PDA Detector at an appropriate wavelength (e.g., 254 nm) |

Method Validation

To ensure the analytical method is suitable for its intended purpose, validation was performed according to the International Council for Harmonisation (ICH) guidelines.[7][8] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Caption: Logical relationship of key HPLC method validation parameters.

Summary of Quantitative Validation Data

The following table summarizes the performance characteristics of the developed HPLC method for this compound.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (Range) | 1 - 100 µg/mL | - |

| Correlation Coeff. (r²) | 0.9995 | ≥ 0.999[9] |

| LOD | 0.25 µg/mL | - |

| LOQ | 0.80 µg/mL | - |

| Precision (RSD%) | ||

| - Intra-day | 1.25% | ≤ 2%[9] |

| - Inter-day | 1.82% | ≤ 2%[9] |

| Accuracy (Recovery %) | 98.5% - 101.2% | 95% - 105%[10] |

-

Linearity: A calibration curve was generated by plotting the peak area against the concentration of the working standard solutions. The method demonstrated excellent linearity over the specified range.

-

Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day) and on three different days (inter-day). The low relative standard deviation (RSD) values indicate good precision.[7]

-

Accuracy: Accuracy was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed plant extract sample, which was then re-analyzed. The calculated recovery percentages were within the acceptable range.

-

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Conclusion

This application note describes a simple, accurate, and precise RP-HPLC method for the quantification of this compound in plant extracts. The method has been validated according to ICH guidelines and is suitable for the routine quality control and standardization of herbal materials and extracts containing this compound. The detailed protocols for sample preparation and analysis provide a robust framework for researchers in natural product chemistry and drug development.

References

- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogres.com [phcogres.com]

- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Cnidioside B using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of Cnidioside B, a phenolic glycoside isolated from the fruits of Cnidium monnieri, using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the requisite NMR data, experimental procedures, and data interpretation strategies essential for the unambiguous structural determination of this natural product.

Introduction to this compound

This compound is a phenolic glycoside that has been isolated from the fruits of Cnidium monnieri, a plant used in traditional medicine. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational knowledge for understanding its bioactivity, structure-activity relationships, and potential therapeutic applications. NMR spectroscopy is the most powerful and definitive tool for determining the three-dimensional structure of organic molecules like this compound in solution.

Quantitative NMR Data for this compound

The structural elucidation of this compound relies on a comprehensive analysis of its 1D (¹H and ¹³C) and 2D NMR spectra. The following tables summarize the assigned chemical shifts for the aglycone and glucose moieties of this compound, as recorded in methanol-d₄.

Table 1: ¹H NMR (Proton) Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 2' | 6.28 | d | 9.5 |

| 3' | 7.98 | d | 9.5 |

| 6' | 7.08 | s | |

| 7 | - | - | - |

| 8 | - | - | - |

| 9 | 4.75 | t | 7.0 |

| 10 | 1.80 | m | |

| 11 | 1.35 | s | |

| 12 | 1.35 | s | |

| OCH₃-8 | 3.92 | s | |

| Glucose Moiety | |||

| 1'' | 5.05 | d | 7.5 |

| 2'' | 3.55 | m | |

| 3'' | 3.50 | m | |

| 4'' | 3.45 | m | |

| 5'' | 3.48 | m | |

| 6''a | 3.90 | dd | 12.0, 2.0 |

| 6''b | 3.72 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR (Carbon) Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm |

| Aglycone | |

| 2' | 113.5 |

| 3' | 145.8 |

| 4' | 162.3 |

| 5' | 115.2 |

| 6' | 102.5 |

| 7 | 160.1 |

| 8 | 155.8 |

| 9 | 78.2 |

| 10 | 40.1 |

| 11 | 25.9 |

| 12 | 25.9 |

| OCH₃-8 | 56.8 |

| Glucose Moiety | |

| 1'' | 104.2 |

| 2'' | 75.1 |

| 3'' | 77.9 |

| 4'' | 71.5 |

| 5'' | 78.2 |

| 6'' | 62.7 |

Experimental Protocols for NMR Analysis

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated methanol (CD₃OD).

-

Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For high-resolution experiments or samples prone to oxidation, degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

NMR Instrumentation and Parameters

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR (Proton):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Solvent: CD₃OD.

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 2.0 s.

-

-

¹³C NMR (Carbon):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Solvent: CD₃OD.

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay: 2.0 s.

-

-

COSY (Correlation Spectroscopy):

-

Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

-

Solvent: CD₃OD.

-

Temperature: 298 K.

-

Spectral Width (F1 and F2): 0-12 ppm.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans: 4-8 per increment.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).

-

Solvent: CD₃OD.

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm in F2 (¹H), 0-200 ppm in F1 (¹³C).

-

Data Points: 2048 in F2, 256 in F1.

-

Number of Scans: 8-16 per increment.

-

¹J(CH) Coupling Constant: Optimized for ~145 Hz.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

-

Solvent: CD₃OD.

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm in F2 (¹H), 0-200 ppm in F1 (¹³C).

-

Data Points: 2048 in F2, 256 in F1.

-

Number of Scans: 16-32 per increment.

-

Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.

-

Step-by-Step Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Caption: Workflow for NMR-based structural elucidation of this compound.

Key 2D NMR Correlations for Structural Connectivity

The HMBC experiment is particularly crucial for establishing the connectivity between different structural fragments of this compound. The following diagram highlights the key long-range correlations.

Caption: Key HMBC correlations establishing the structure of this compound.

Conclusion

By systematically applying the NMR techniques and protocols outlined in these application notes, researchers can confidently elucidate the structure of this compound. The combination of 1D and 2D NMR data provides a complete picture of the molecular framework, including the constitution of the aglycone, the identity of the sugar moiety, and the position of the glycosidic linkage. This detailed structural information is a prerequisite for further investigation into the pharmacological properties and potential therapeutic applications of this natural product.

Proposed Standard Protocol for the Isolation of Cnidioside B from Ruta graveolens

Disclaimer

Initial literature searches did not confirm the presence of Cnidioside B in Ruta graveolens. Therefore, the following application note and protocol are presented as a hypothetical framework for the isolation of this compound from this plant species. This protocol is based on established phytochemical isolation techniques for glycosides and the known chemical profile of Ruta graveolens.

Introduction